molecular formula C18H17NO3 B5494091 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate

4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate

Cat. No.: B5494091
M. Wt: 295.3 g/mol
InChI Key: DHBQCENQQXEMMG-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The indene derivative is then reacted with an amine to form the amide linkage. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Esterification: The final step involves the esterification of the phenyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters, amides, or other substituted derivatives.

Scientific Research Applications

4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl benzoate
  • 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl propionate
  • 4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl butyrate

Uniqueness

4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-ylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(20)22-17-9-6-14(7-10-17)18(21)19-16-8-5-13-3-2-4-15(13)11-16/h5-11H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQCENQQXEMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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